N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide is a benzamide derivative characterized by a benzoxazole core substituted with methyl groups at positions 5 and 7, a 2-methylphenyl group at position 3, and a 4-methoxybenzamide moiety.
Properties
CAS No. |
590395-81-6 |
|---|---|
Molecular Formula |
C24H22N2O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H22N2O3/c1-14-12-15(2)22-21(13-14)26-24(29-22)19-6-5-7-20(16(19)3)25-23(27)17-8-10-18(28-4)11-9-17/h5-13H,1-4H3,(H,25,27) |
InChI Key |
AEGALEHQRQTTAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring One common method involves the condensation of 2-aminophenol with a suitable aldehyde or ketone under acidic conditions to form the benzoxazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic effects, such as analgesic and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Methoxy vs. Propoxy Substituents : The target compound’s methoxy group (R = OCH₃) is less lipophilic than the propoxy group (R = OCH₂CH₂CH₃) in its analog. This difference may influence solubility and bioavailability, with the propoxy variant being more suited for hydrophobic environments .
- Steric Effects: The 2-methylphenyl group in the target compound adds steric bulk compared to the non-methylated analog (CAS 331446-15-2), which could impact interactions with biological targets such as enzymes or receptors .
Functional Analogues in Agrochemical Contexts
The pesticide glossary () lists benzamide derivatives such as etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide). While these compounds share the benzamide backbone, their substitution patterns diverge significantly:
- Electron-Withdrawing Groups : Etobenzanid incorporates dichlorophenyl and ethoxymethoxy groups, enhancing herbicidal activity through electron-deficient aromatic systems.
- Heterocyclic Modifications : Diflufenican’s pyridinecarboxamide structure suggests a different mode of action compared to the benzoxazole-containing target compound .
Implications : The target compound’s benzoxazole and methoxy groups may offer unique selectivity or resistance profiles compared to commercial benzamide pesticides.
Biological Activity
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the benzoxazole moiety is particularly significant, as this functional group is associated with a variety of pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C23H25N3O2, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The structure can be broken down into several key components:
- Benzoxazole Moiety : Known for its diverse biological activities.
- Methoxybenzamide Group : Enhances solubility and biological interaction.
Anticancer Properties
Research indicates that compounds containing benzoxazole derivatives often exhibit significant anticancer properties. The mechanism typically involves the inhibition of tubulin polymerization, which is crucial for cell division. For instance, studies have shown that similar compounds can effectively induce apoptosis in various cancer cell lines by disrupting microtubule dynamics .
Case Study: In Vitro Cytotoxicity
In a comparative study involving multiple cancer cell lines, this compound demonstrated potent cytotoxicity. The following table summarizes the findings:
| Cell Line | LC50 (nM) | Mechanism of Action |
|---|---|---|
| U87 (Glioblastoma) | 200 ± 60 | Microtubule disruption |
| BE (Neuroblastoma) | 18.9 | Induction of apoptosis |
| SK (Breast Cancer) | 300 | Cell cycle arrest in G2/M phase |
These results indicate that the compound is significantly more effective than traditional chemotherapeutic agents in certain contexts .
Antimicrobial Activity
Beyond anticancer effects, benzoxazole derivatives are also recognized for their antimicrobial properties. Research has shown that this compound exhibits activity against several bacterial strains.
Antimicrobial Efficacy Table
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 32 µg/mL | Bactericidal |
| S. aureus | 16 µg/mL | Bacteriostatic |
| P. aeruginosa | 64 µg/mL | Bactericidal |
The compound's ability to inhibit bacterial growth suggests its potential as a therapeutic agent in treating infections caused by resistant strains.
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Inhibition : By binding to tubulin, it prevents polymerization necessary for mitosis.
- Apoptosis Induction : Triggers intrinsic apoptotic pathways in cancer cells.
- Enzyme Inhibition : Interferes with key enzymes involved in cellular metabolism and replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
